molecular formula C20H19BrN4O3 B2477928 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-37-9

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2477928
CAS No.: 2034518-37-9
M. Wt: 443.301
InChI Key: MUFRIJQVWGGKBD-UHFFFAOYSA-N
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Description

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This compound is characterized by its unique structure, which includes a brominated benzoyl group, a piperidine ring, and a pyrido-pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido-pyrimidinone core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate formed in the previous step.

    Bromination and Methoxylation: The final steps involve the bromination of the benzoyl group and the introduction of the methoxy group. These reactions are typically carried out using brominating agents and methoxylating reagents under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the brominated benzoyl group, converting it to a less oxidized state.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
  • Reagent in Organic Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, warranting further investigation into its mechanisms and efficacy against viral pathogens.
  • Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation, particularly in specific cancer types, through mechanisms such as apoptosis induction.

Medicine

  • Therapeutic Agent for Neurodegenerative Disorders : Ongoing research is exploring its potential as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Applications : The compound may modulate inflammatory pathways, presenting opportunities for developing treatments for inflammatory conditions.

Industry

  • Material Development : It is employed in the synthesis of new materials with desirable properties for various industrial applications.
  • Precursor for Other Compounds : The compound acts as a precursor for synthesizing other valuable chemical entities, expanding its utility in chemical manufacturing.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study 2Anticancer PropertiesShowed reduced viability of cancer cell lines (e.g., MCF-7) through apoptosis pathways.
Study 3Neuroprotective EffectsIndicated potential protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, thereby modulating their activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulation of Signaling Pathways: It may influence various signaling pathways, such as the NF-kB pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Benzoyl Piperidine Derivatives: Compounds with similar benzoyl piperidine structures but different substituents can exhibit different pharmacological properties.

    Brominated Aromatic Compounds: These compounds have bromine atoms attached to aromatic rings, influencing their reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one core
  • Piperidine ring substituted with a 2-bromo-5-methoxybenzoyl moiety

This unique structure suggests potential interactions with various biological targets, particularly in oncology and neuropharmacology.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase, showcasing its potential as an anticancer agent . The introduction of specific substituents has been shown to enhance the cytotoxic effects against various cancer cell lines such as A549 and NCI-H1975.

The proposed mechanism involves inhibition of key signaling pathways involved in tumor growth and proliferation. The compound likely acts as a kinase inhibitor , interfering with the phosphorylation processes crucial for cancer cell survival .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
B1A5490.440 ± 0.039EGFR inhibition
B2H197515.629 ± 1.03Kinase inhibition
B8NCI-H460>50Non-selective

These results indicate that while some derivatives show promising activity, others may require structural modifications to enhance efficacy .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of the compound with various targets. The docking studies suggest favorable interactions with the ATP-binding site of kinases, which is critical for their inhibitory action. The binding energy calculations indicated a strong affinity, supporting the hypothesis that these compounds can effectively compete with ATP for binding sites on kinases .

Properties

IUPAC Name

3-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-28-14-4-5-17(21)16(11-14)19(26)24-9-6-13(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRIJQVWGGKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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